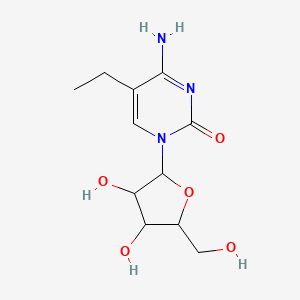
3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester: is a complex organic compound with the molecular formula C22H28O9 and a molecular weight of 436.452 g/mol . This compound is characterized by its tetrahydro-pyran ring structure, which is substituted with acetoxy and phenethyl groups. It is primarily used in various chemical and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester typically involves the acetylation of corresponding hydroxyl groups on a tetrahydro-pyran ringCommon reagents used in these reactions include acetic anhydride and phenethyl alcohol, with catalysts such as sulfuric acid or pyridine to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a high degree of purity, and the product is typically purified through recrystallization or chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted tetrahydro-pyran derivatives, which can be further utilized in synthetic chemistry .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological macromolecules to understand its mechanism of action .
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They are evaluated for their efficacy in treating various diseases, including cancer and infectious diseases .
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymer industries .
Wirkmechanismus
The mechanism of action of 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester involves its interaction with specific molecular targets. The acetoxy groups facilitate its binding to enzymes and receptors, modulating their activity. The phenethyl group enhances its lipophilicity, allowing it to penetrate cellular membranes more effectively. These interactions lead to various biochemical effects, including inhibition of enzyme activity and modulation of signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
- 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside
- Acetic acid (2R,3R,4S,5R,6R)-3,5-diacetoxy-2-acetoxymethyl-6-(8-hydroxy-octyloxy)-tetrahydro-pyran-4-yl ester
Uniqueness: 3,5-Diacetoxy-2-acetoxymethyl-6-phenethyl-tetrahydro-pyran-4-yl ester is unique due to its specific substitution pattern on the tetrahydro-pyran ring. The presence of both acetoxy and phenethyl groups provides a distinct combination of reactivity and stability, making it valuable for various applications in synthetic chemistry and industrial processes .
Eigenschaften
IUPAC Name |
[3,4,5-triacetyloxy-6-(2-phenylethyl)oxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O9/c1-13(23)27-12-19-21(29-15(3)25)22(30-16(4)26)20(28-14(2)24)18(31-19)11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORXVQFPXMAEAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)CCC2=CC=CC=C2)OC(=O)C)OC(=O)C)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(cyclopropylmethyl)-1,2,3,4-tetrahydroisoquinolin-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid hydrochloride](/img/structure/B12096687.png)
![Methyl 4-[(butylamino)methyl]benzoate](/img/structure/B12096691.png)





![4-[4-[4-[4-[[5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one](/img/structure/B12096711.png)



